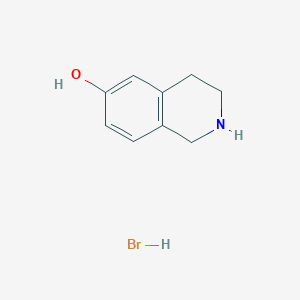

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Description

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (CAS: 59839-23-5) is a hydrobromide salt of the tetrahydroisoquinoline derivative. Its molecular formula is C₉H₁₁NO·HBr, with a molecular weight of 230.10 g/mol (calculated as 149.19 g/mol for the base compound + 80.91 g/mol for HBr). This compound is widely used in organic synthesis, particularly in preparing androgen receptor modulators (SARMs) and chimeric microtubule disruptors . Its structural features include a hydroxyl group at position 6 of the tetrahydroisoquinoline scaffold, which is critical for receptor binding and solubility enhancement via salt formation.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPGYXADKFDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538284 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59839-23-5 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroisoquinoline core. Starting from 2-(3-methoxyphenyl)ethylamine (13 ), condensation with formaldehyde under acidic conditions yields 6-methoxy-1,2,3,4-tetrahydroisoquinoline (14 ) as a hydrochloride or hydrobromide salt. Optimal conditions include:

Microwave-assisted protocols enhance efficiency, reducing reaction times to 30 minutes with yields exceeding 90%.

One-Pot Multicomponent Strategies

Recent advancements employ one-pot multicomponent reactions (MCRs) to streamline synthesis. For example, combining phenylethylamine derivatives, aldehydes, and brominating agents in a single vessel avoids intermediate isolation. Key advantages include:

Hydroxyl Group Introduction via O-Demethylation

Boron Tribromide (BBr₃) Mediated Demethylation

BBr₃ is the reagent of choice for cleaving the methoxy group at the 6-position:

Aluminum Iodide (AlI₃) Demethylation

For substrates incompatible with BBr₃, AlI₃ in toluene at 110°C achieves demethylation in 24 hours:

Comparative Demethylation Efficiency

Hydrobromide Salt Formation

The free base 1,2,3,4-tetrahydroisoquinolin-6-ol is treated with hydrobromic acid (HBr) in isopropanol or ethanol to precipitate the hydrobromide salt:

Crystallization from hot ethanol enhances purity (>99% by HPLC).

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

Case Study: Pilot Plant Synthesis

A pilot-scale study reported by Mabank et al. achieved 89% yield over three steps (cyclization, demethylation, salt formation) with a throughput of 15 kg/batch.

Emerging Methodologies

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (THIQ) has the empirical formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. The compound is classified as a hydrobromide salt of 1,2,3,4-tetrahydroisoquinolin-6-ol, which is part of the isoquinoline alkaloids known for their diverse biological activities.

Mechanism of Action :

- THIQ interacts with various molecular targets such as neurotransmitter receptors (e.g., dopamine and serotonin receptors) and enzymes.

- The presence of the hydroxyl group and bromine atom enhances its binding affinity and selectivity towards different receptor subtypes, making it a candidate for drug design.

Chemistry

THIQ serves as a crucial building block in the synthesis of complex molecules. It is utilized in:

- Organic synthesis as an intermediate in chemical reactions.

- Development of new materials due to its structural versatility.

Biology

In biological research, THIQ is studied for its potential effects on:

- Neuroprotective Properties : Investigated for its ability to protect neurons from damage in neurodegenerative diseases.

- Antimicrobial Activity : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

THIQ has been explored for its therapeutic applications:

- Neurodegenerative Disorders : Research indicates potential benefits in treating conditions like Parkinson's disease due to its interaction with CNS receptors .

- Antidepressant Effects : Animal studies have shown that THIQ may possess antidepressant-like properties mediated through serotonergic pathways .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of THIQ derivatives on neuronal cells exposed to oxidative stress. Results indicated that specific derivatives significantly reduced cell death and oxidative damage markers compared to control groups. This suggests that modifications on the THIQ scaffold can enhance neuroprotective efficacy .

Case Study 2: Antimicrobial Activity

Research conducted on various THIQ derivatives demonstrated notable antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the THIQ core significantly improved antimicrobial potency .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile intermediate in organic reactions |

| Biology | Neuroprotective & antimicrobial studies | Significant reduction in oxidative stress-induced cell death |

| Medicine | Potential treatment for neurodegenerative disorders & depression | Antidepressant-like effects observed in animal models |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and interacting with enzymes involved in neurotransmitter synthesis and degradation . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents. Below is a comparative analysis:

Pharmacological and Physicochemical Differences

- Solubility : The hydrobromide salt exhibits superior aqueous solubility compared to the free base (14446-24-3) and lipophilic derivatives (e.g., iodine-substituted compound in ), making it preferable for in vivo studies .

- Receptor Specificity: ERα/ERβ Selectivity: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl sulfonyl in 3OMQ) show stronger ER binding than hydroxylated analogues .

- Synthetic Accessibility : Demethylation (Method A) and catalytic hydrogenation are common routes for hydroxylated derivatives, while halogenated analogs require multistep iodination .

Structural Validation via Spectroscopic Data

- 1H NMR : The hydrobromide salt’s free base (14446-24-3) shows aromatic protons at δ 6.53–7.05 ppm and methylene groups at δ 2.92–4.12 ppm . Trifluoromethyl-substituted derivatives exhibit distinct downfield shifts due to electron-withdrawing effects .

- Crystallography : The 2-[(Trifluoromethyl)sulfonyl] derivative (3OMQ) binds ERα with a 1.97 Å resolution structure, confirming interactions with Lys401 and Glu305 .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is classified as an isoquinoline derivative. Its synthesis typically involves the Pictet-Spengler reaction , where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The hydrobromide salt form enhances solubility in polar solvents, facilitating its use in various chemical reactions .

The biological activity of THIQ is attributed to its interaction with various molecular targets including enzymes and receptors. The presence of a hydroxyl group and a bromine atom in its structure plays crucial roles in these interactions. Research indicates that modifications on the isoquinoline scaffold can influence selectivity towards different receptor subtypes, such as β-adrenoceptors .

Key Biological Pathways

THIQ-based compounds have been shown to influence several biochemical pathways:

- Neuroprotective effects : THIQ derivatives exhibit potential neuroprotective properties, making them candidates for treating neurodegenerative diseases .

- Anti-cancer activity : Certain THIQ derivatives have demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting tumor growth through mechanisms such as microtubule destabilization .

- Antimicrobial properties : Compounds within this class have shown efficacy against various pathogens, contributing to their potential use in treating infectious diseases .

Case Studies and Experimental Data

-

Anti-Cancer Activity :

Compound Cell Line IC50 (μg/mL) Mechanism THIQ Derivative 1 MCF7 5.0 Microtubule destabilization THIQ Derivative 2 MDA-MB-231 4.0 Microtubule destabilization - Neuroprotective Effects :

-

Antimicrobial Activity :

- THIQ compounds have been evaluated for their antimicrobial properties against various strains. Some derivatives showed significant inhibitory effects against bacterial strains, indicating their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other tetrahydroisoquinoline derivatives is useful:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Moderate anti-cancer activity | Lacks hydroxyl group |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Neuroprotective effects | Ether substitution enhances solubility |

| 1-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | Antimicrobial activity | Ketone group increases reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, and how can reaction conditions be optimized?

- Answer : The synthesis of tetrahydroisoquinoline derivatives often involves reductive amination or cyclization strategies. For example, substituted ethylamine intermediates (e.g., 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine) can be synthesized via LiAlH4 reduction of nitrovinyl precursors, followed by acid-catalyzed cyclization with aldehydes . Optimization typically includes adjusting solvent systems (e.g., THF or ethanol), reaction temperatures (reflux vs. room temperature), and catalysts (e.g., Pd/C for hydrogenation). Yields may improve with inert atmospheres (argon) and controlled pH during workup .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer :

- 1H NMR : Critical for verifying substituent positions and stereochemistry. For example, aromatic protons in tetrahydroisoquinoline derivatives typically resonate between δ 6.5–7.5 ppm, while methylene/methyl groups appear at δ 2.5–4.0 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns. A molecular ion peak at m/z 242.12 (for a brominated analog) aligns with calculated values .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection, as demonstrated in pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing tetrahydroisoquinoline derivatives?

- Answer : Contradictions in NMR signals often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify temperature-dependent shifts caused by conformational changes.

- Deuterated Solvent Screening : Polar solvents (DMSO-d6) may stabilize specific tautomers, clarifying splitting patterns .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, where hydroxyl groups influence chemical shifts .

Q. What experimental designs are effective for evaluating the biological activity of this compound?

- Answer :

- Enzyme Inhibition Assays : For acetylcholinesterase (AChE) or nitric oxide synthase (NOS) targets, use recombinant enzymes (e.g., iNOS or eNOS) expressed in Sf9 cells. Measure activity via radiometric or colorimetric methods (e.g., Griess assay for NO quantification) .

- Dose-Response Studies : Test compounds at concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., donepezil for AChE). IC50 values should be calculated using nonlinear regression .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., bromo or methoxy groups) to assess impact on potency. For example, bromination at position 6 enhances lipophilicity and target binding in some analogs .

Q. How can researchers address low yields in the final hydrobromide salt formation step?

- Answer :

- Counterion Exchange : Precipitate the free base with HBr (48% w/v) in ethanol under ice-cooling. Monitor pH to ensure complete protonation.

- Crystallization Optimization : Use solvent mixtures (ethanol/ethyl acetate) to enhance crystal purity. Slow evaporation at 4°C improves yield and reduces co-precipitation of impurities .

- Salt Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hygroscopicity issues, which are common in hydrobromide salts .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., IC50 values from AChE and NOS studies) using random-effects models to account for inter-study variability.

- Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., solvent effects, cell line differences) .

- Reproducibility Checks : Repeat experiments with standardized protocols (e.g., fixed incubation times, enzyme batches) to isolate methodological inconsistencies .

Q. How should researchers validate purity claims for this compound under pharmacopeial guidelines?

- Answer :

- Chromatographic Methods : Use USP/Ph.Eur.-compliant HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile gradient). Purity thresholds ≥98% are typical for reference standards .

- Elemental Analysis : Confirm Br content via combustion analysis (theoretical Br% ~20.1% for hydrobromide salts).

- Residual Solvent Testing : Employ GC-MS to detect traces of synthesis solvents (e.g., THF, ethyl acetate) against ICH Q3C limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.